Superior Wild-Type LRRK2 Potency Compared to HG-10-102-01
PF-06455943 demonstrates significantly higher potency against wild-type LRRK2 kinase activity compared to the widely used LRRK2 inhibitor HG-10-102-01. PF-06455943 exhibits an IC50 value of 3 nM, whereas HG-10-102-01 exhibits an IC50 of 20.3 nM (or 23.3 nM depending on the assay source) [1][2]. This constitutes a 6.8-fold to 7.8-fold improvement in potency. This superior biochemical activity can translate to lower required compound concentrations in cell-based assays, potentially reducing off-target effects and conserving valuable compound stocks [1].
| Evidence Dimension | In vitro inhibitory potency against wild-type LRRK2 kinase |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | HG-10-102-01: IC50 = 20.3 nM (or 23.3 nM) |
| Quantified Difference | 6.8-7.8-fold lower IC50 for PF-06455943 |
| Conditions | Biochemical kinase activity assay |
Why This Matters
This higher potency is crucial for researchers requiring maximal LRRK2 inhibition at minimal compound concentrations, optimizing experimental windows and reducing potential off-target liabilities.
- [1] Chen, Z., et al. Imaging Leucine-Rich Repeat Kinase 2 In Vivo with 18F-Labeled Positron Emission Tomography Ligand. Journal of Medicinal Chemistry 2023, 66 (3), 1712-1724. View Source
- [2] Choi, H. G., et al. Synthesis of [11C]HG-10-102-01 as a new potential PET agent for imaging of LRRK2 in Parkinson's disease. Journal of Nuclear Medicine 2017, 58 (supplement 1), 967. View Source
